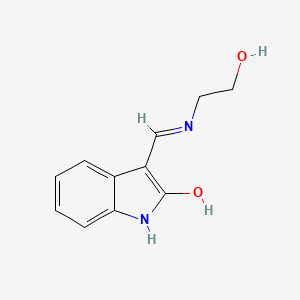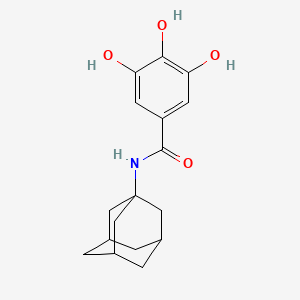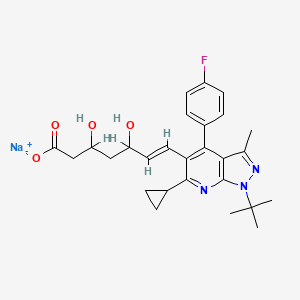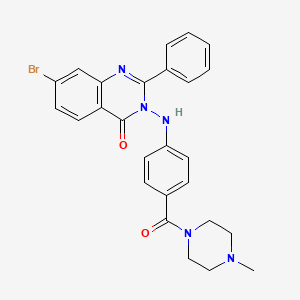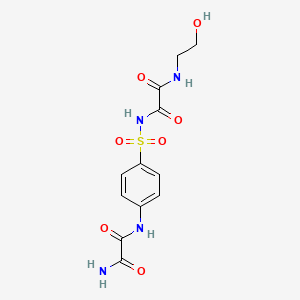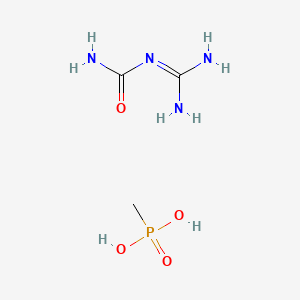
Einecs 282-758-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The compound is typically synthesized through chemical synthesis methods. One common method involves the reaction of methylphosphonic acid with amidinourea in a 1:1 molar ratio . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods also follow similar synthetic routes, with additional steps to purify and isolate the compound .
Chemical Reactions Analysis
Einecs 282-758-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Einecs 282-758-4 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to understand its effects on different biological systems.
Medicine: Research is being conducted to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism by which Einecs 282-758-4 exerts its effects involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical and physiological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Einecs 282-758-4 can be compared with other similar compounds, such as:
- Methane phosphonic acid, salt of guanyl urea
- Methane phosphonic acid, salt of guanyl urea These compounds share similar chemical structures and properties but may differ in their specific applications and effects . This compound is unique in its specific combination of methylphosphonic acid and amidinourea, which gives it distinct properties and applications.
Properties
CAS No. |
84402-58-4 |
|---|---|
Molecular Formula |
C2H6N4O.CH5O3P C3H11N4O4P |
Molecular Weight |
198.12 g/mol |
IUPAC Name |
diaminomethylideneurea;methylphosphonic acid |
InChI |
InChI=1S/C2H6N4O.CH5O3P/c3-1(4)6-2(5)7;1-5(2,3)4/h(H6,3,4,5,6,7);1H3,(H2,2,3,4) |
InChI Key |
QWKWBQSWRHISIT-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(O)O.C(=NC(=O)N)(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


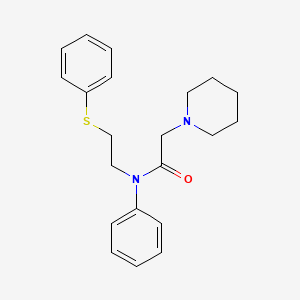


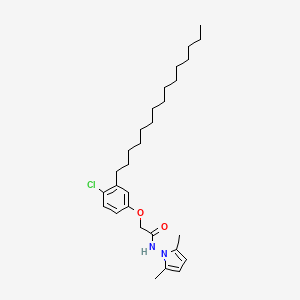

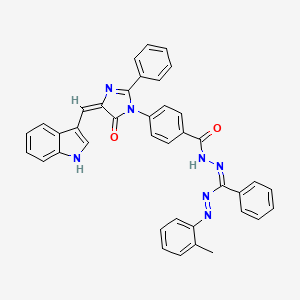

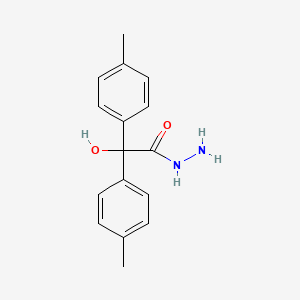
![4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]](/img/structure/B12734285.png)
